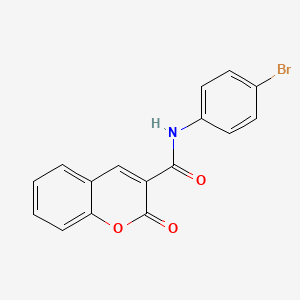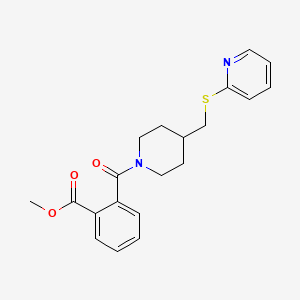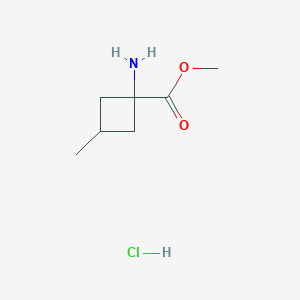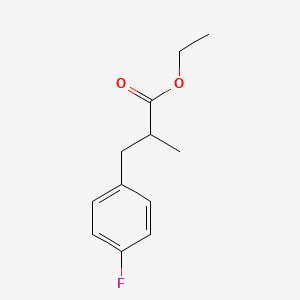![molecular formula C12H17NO3S B2549695 4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane CAS No. 866157-32-6](/img/structure/B2549695.png)
4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane is a useful research compound. Its molecular formula is C12H17NO3S and its molecular weight is 255.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane serves as a key intermediate in various synthetic routes. Its structure allows for reactions that lead to the formation of oxetanes and oxolanes, highlighting its role in intramolecular cyclization of 3,4-epoxy alcohols (MuraiAkio et al., 1977). Furthermore, the compound has been involved in the synthesis of dimethyl sulfomycinamate, a process demonstrating its utility in complex organic syntheses, particularly in the formation of trisubstituted pyridines through Bohlmann-Rahtz heteroannulation reactions (M. Bagley et al., 2005).
Fluorescent Molecular Probes
The molecule's structural features enable its use in developing fluorescent molecular probes. Specifically, derivatives of 2,5-diphenyloxazoles, which share a similar oxazolane core, have been prepared as fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence, which is crucial for creating ultrasensitive probes for biological events and processes (Z. Diwu et al., 1997).
Antimicrobial Activity
Research on derivatives of the oxazolane structure has shown potential in antimicrobial applications. Compounds synthesized from 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide have exhibited significant antibacterial and antifungal activities against a variety of pathogens. This indicates the molecule's relevance in the development of new antimicrobial agents (M. Ghorab et al., 2017).
Material Science
In material science, the oxazolane compound's derivatives have been explored for their potential in polymer synthesis. For example, guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized through reactions involving activated fluorophenyl-amine, followed by methylation with dimethyl sulfate. This process underscores the utility of oxazolane derivatives in creating advanced materials with specific ionic functionalities (D. Kim et al., 2011).
Propiedades
IUPAC Name |
4,4-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-4-6-11(7-5-10)17(14,15)13-9-16-8-12(13,2)3/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRJFQRHZMTDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2COCC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2549614.png)
![N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline](/img/structure/B2549615.png)
![(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B2549616.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2549620.png)
![3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2549622.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2549625.png)

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/no-structure.png)
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2549628.png)

![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2549632.png)


